[5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 509.474 g/mol. This compound is recognized for its diverse functional groups, which may contribute to various biological activities, making it a subject of interest in medicinal chemistry and drug development.
This compound is cataloged in chemical databases such as PubChem and BenchChem, which provide detailed information regarding its structure, synthesis, and potential applications. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its complex structure, indicating the presence of multiple functional groups including a cyano group and a naphthalene carboxylate moiety.
The synthesis of [5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate typically involves several steps:
The synthesis requires precise control over reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The compound features a complex molecular architecture characterized by:
The structural data can be represented using various notations:
InChI=1S/C28H19N3O7/c1-37-25-12-9-17(13-19(16-29)27(33)30-23-11-10-20(31(35)36)15-24(23)32)14-26(25)38-28(34)22-8-4-6-18-5-2-3-7-21(18)22/h2-15,32H,1H3,(H,30,33)/b19-13+This representation provides insight into the connectivity and stereochemistry within the molecule.
The compound's reactivity can be attributed to its functional groups:
Each reaction pathway requires specific conditions such as pH control, temperature regulation, and choice of solvents to optimize yield and selectivity.
The mechanism of action for this compound is not fully elucidated but can be hypothesized based on its structural features:
Predictive models such as the Prediction of Activity Spectra for Substances (PASS) can provide insights into its potential biological activities, indicating possible antimicrobial or anticancer properties.
The compound typically exhibits:
Key chemical properties include:
This compound holds potential applications in various scientific fields:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: